Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cycloaddition reaction between benzyl azide and methyl propiolate, catalyzed by copper(I) iodide. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of triazole synthesis can be applied. Industrial production would likely involve optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring high yields and purity through purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring into dihydrotriazoles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in creating advanced materials with specific properties, such as corrosion resistance and catalytic activity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism by which methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The triazole ring can form stable complexes with metal ions, which can be crucial in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Methyl 1-benzyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry .
Conclusion
This compound is a valuable compound with diverse applications in scientific research. Its unique structure and reactivity make it a promising candidate for further exploration in various fields, including medicinal chemistry, materials science, and biological studies.
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-benzyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)10-7-12-13-14(10)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
UHLQIPLHCYBYQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=NN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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